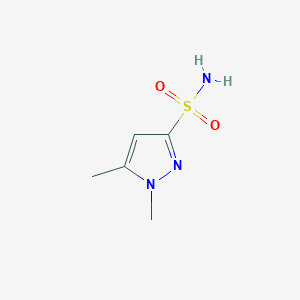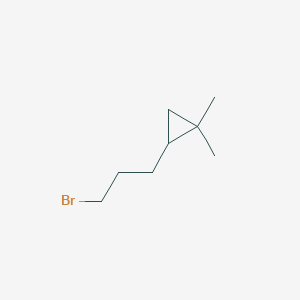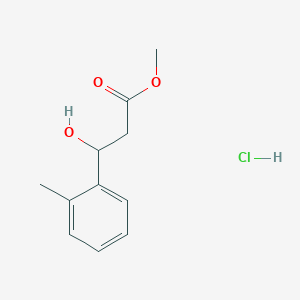![molecular formula C15H21BrN2O2 B13169851 tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13169851.png)
tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of 2-bromophenylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, room temperature, anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Azido or cyano derivatives.
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of carbamate derivatives with biological targets. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromophenyl group enhances its binding affinity to certain targets, while the pyrrolidine ring provides structural stability .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of enzymes such as acetylcholinesterase and proteases.
Receptors: It can modulate the activity of receptors such as G-protein coupled receptors (GPCRs) and ion channels.
Comparación Con Compuestos Similares
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Comparison: tert-Butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the pyrrolidine ring, which distinguishes it from other similar compounds. This structural feature enhances its binding affinity and specificity towards certain biological targets. Additionally, the bromophenyl group provides unique reactivity, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C15H21BrN2O2 |
|---|---|
Peso molecular |
341.24 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-11(13)10-6-4-5-7-12(10)16/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19) |
Clave InChI |
IGEQBVSAWBLRKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


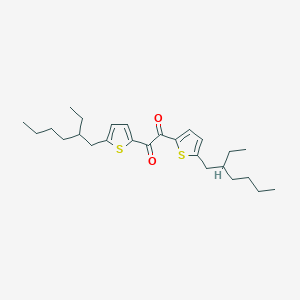
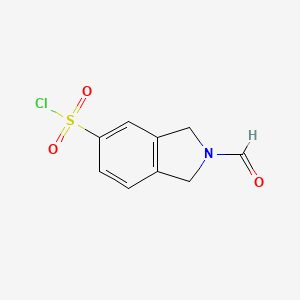
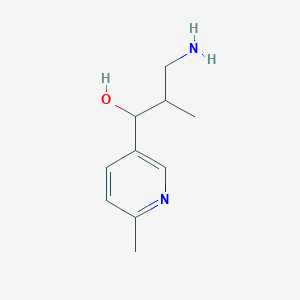
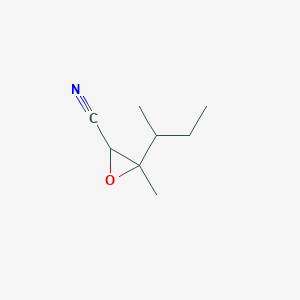

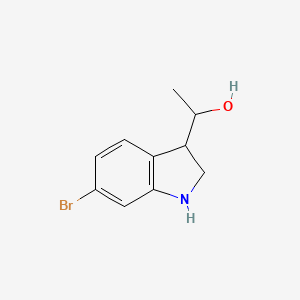
![1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile](/img/structure/B13169797.png)

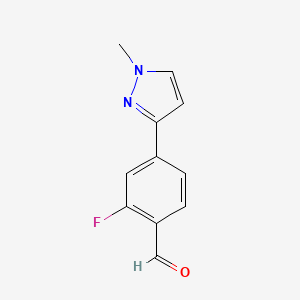
![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13169826.png)
